1-Methylpentylamine

描述

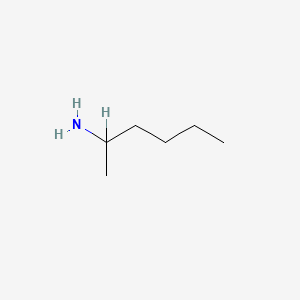

1-Methylpentylamine, also known as N-methylpentylamine, is an organic compound with the molecular formula C6H15N. It is a type of amine, specifically a secondary amine, where the nitrogen atom is bonded to a methyl group and a pentyl group. This compound is a colorless to almost colorless liquid with a characteristic amine odor. It is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions

1-Methylpentylamine can be synthesized through several methods. One common method involves the reaction of 1-bromopentane with methylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the methylamine group:

CH3(CH2)4Br+CH3NH2→CH3(CH2)4NHCH3+HBr

Another method involves the reduction of 2-hexanone with ammonia and hydrogen in the presence of a catalyst such as platinum. This process yields this compound through a series of steps, including the formation of an imine intermediate:

CH3(CH2)3COCH3+NH3+H2→CH3(CH2)4NHCH3+H2O

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes often involve continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

化学反应分析

Types of Reactions

1-Methylpentylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Elimination: It can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Elimination: Bases such as sodium hydroxide or potassium tert-butoxide are used in elimination reactions.

Major Products Formed

Oxidation: Amides or nitriles.

Reduction: Primary amines.

Substitution: Various substituted amines.

Elimination: Alkenes such as 1-hexene.

科学研究应用

Chemical Synthesis

1-Methylpentylamine serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex nitrogen-containing compounds and as a reagent in various chemical reactions.

Key Reactions Involving this compound

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Amides or nitriles |

| Reduction | Primary amines |

| Substitution | Various substituted amines |

| Elimination | Alkenes (e.g., 1-hexene) |

These reactions highlight its versatility in generating a wide range of chemical entities essential for further research and industrial applications.

Biological Research

In biological contexts, this compound is used to study amine metabolism and its effects on biological systems. Its structural properties allow it to interact with various molecular targets, influencing metabolic pathways.

Biological Mechanisms

- Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit cholinesterase enzymes, which are vital for neurotransmitter regulation. Studies suggest that N-methylation enhances inhibitory effects on butyrylcholinesterase (BuChE), indicating potential applications in neurodegenerative diseases like Alzheimer's .

- Antiviral Properties : Research indicates that N-methylated derivatives exhibit antiviral activities against several viruses, including coronaviruses. This positions this compound as a candidate for further investigation in antiviral drug development .

Industrial Applications

In industry, this compound functions as a solvent and an intermediate in the production of specialty chemicals, surfactants, and polymers. Its unique properties make it suitable for various manufacturing processes.

Case Studies

Several studies have explored the biological activities of this compound:

- Cholinesterase Inhibition Study : A study published in MDPI evaluated the effects of various derivatives on BuChE inhibition. The findings indicated that N-methylation significantly increased inhibitory potency compared to non-methylated controls .

- Antiviral Activity Investigation : Research focused on the antiviral properties of methylated derivatives against human coronaviruses showed promising results in vitro, highlighting the potential for therapeutic applications .

作用机制

The mechanism of action of 1-methylpentylamine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also form hydrogen bonds and interact with other molecules through van der Waals forces. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.

相似化合物的比较

Similar Compounds

Methylamine: A primary amine with the formula CH3NH2.

Ethylamine: A primary amine with the formula C2H5NH2.

Propylamine: A primary amine with the formula C3H7NH2.

Butylamine: A primary amine with the formula C4H9NH2.

Hexylamine: A primary amine with the formula C6H13NH2.

Uniqueness

1-Methylpentylamine is unique due to its specific structure, where the nitrogen atom is bonded to both a methyl group and a pentyl group. This structure imparts distinct chemical and physical properties, such as its boiling point, solubility, and reactivity. Compared to primary amines, this compound exhibits different reactivity patterns, particularly in substitution and elimination reactions, due to the presence of the additional alkyl group.

生物活性

1-Methylpentylamine (MPA), also known as N-methylpentylamine, is an organic compound with significant biological activity. This article explores its mechanisms of action, biochemical properties, pharmacokinetics, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by its amine functional group, which allows it to participate in various biochemical reactions. Its chemical formula is , indicating it contains a six-carbon chain with a methyl group attached to the nitrogen atom.

The biological activity of this compound primarily stems from its interaction with various molecular targets:

- Interaction with Receptors : MPA can engage with neurotransmitter receptors, influencing neurotransmission and potentially modulating mood and cognitive functions. Its structure allows it to form hydrogen bonds and interact via van der Waals forces, which are crucial for receptor binding.

- Enzyme Inhibition : There is evidence suggesting that MPA may inhibit certain enzymes, such as monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and other neurotransmitters in the brain, potentially affecting mood and behavior .

Biochemical Pathways

This compound participates in several metabolic pathways:

- Amine Metabolism : As an amine, MPA is involved in various metabolic processes, including the synthesis and degradation of neurotransmitters. It can influence the levels of key biogenic amines in the body.

- Hydrogen Bonding : The nitrogen atom in MPA allows it to engage in hydrogen bonding, which is essential for its interaction with biological molecules and receptors.

Pharmacokinetics

- Solubility : MPA is known to be soluble in water, which enhances its bioavailability and absorption within biological systems.

- Distribution : Once absorbed, MPA can distribute throughout the body, exerting effects on various tissues and organs depending on its receptor interactions.

Case Studies and Experimental Data

- Neurotransmitter Modulation : A study indicated that this compound could enhance serotonin levels by inhibiting MAO activity. This suggests potential applications in treating mood disorders .

- Histamine Receptor Interaction : Computational studies have shown that derivatives of MPA can interact with histamine H1 receptors, suggesting a possible role as an antihistamine agent. The binding interactions were analyzed through molecular docking simulations, revealing significant hydrogen bond formations with key amino acids in the receptor .

- Immune Response Stimulation : Research has demonstrated that certain derivatives of MPA can activate immune responses by stimulating Toll-like receptors (TLRs), leading to increased production of cytokines like IL-6. This indicates potential applications in immunotherapy .

Applications

This compound has diverse applications across various fields:

- Pharmaceuticals : Due to its potential effects on neurotransmitter levels and immune modulation, MPA is being studied for therapeutic applications in psychiatry and immunology.

- Industrial Chemistry : MPA serves as a building block for synthesizing more complex nitrogen-containing compounds used in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | C6H15N | Neurotransmitter modulation |

| Ethylamine | C2H7N | Basic amine properties |

| Propylamine | C3H9N | Similar receptor interactions |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Methylpentylamine, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis of this compound (CAS 5329-79-3) typically involves reductive amination of pentanal with methylamine or alkylation of ammonia with 1-bromo-2-methylpentane. To optimize yield, researchers should control reaction parameters such as temperature (e.g., 0–5°C for sensitive intermediates) and stoichiometric ratios. Purity can be enhanced via distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) and verified using gas chromatography (GC) with flame ionization detection (FID). For reproducibility, document solvent choices (e.g., anhydrous THF) and catalyst loadings (e.g., 5% Pd/C for hydrogenation) in line with IUPAC guidelines .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For this compound, expect a triplet at δ 0.9–1.1 ppm (CH₃ group adjacent to NH₂) and a multiplet at δ 2.5–3.0 ppm (CH₂-NH₂). Mass spectrometry (MS) with electron ionization (EI) should show a molecular ion peak at m/z 101 [M⁺]. Infrared (IR) spectroscopy should confirm NH₂ stretches at 3300–3500 cm⁻¹. Cross-validate results with computational tools (e.g., PubChem’s predicted spectra) and report deviations in supporting information .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound across different solvent systems?

- Methodological Answer : Discrepancies in chemical shifts often arise from solvent polarity or pH variations. For example, deuterated chloroform (CDCl₃) may downfield-shift NH₂ protons compared to DMSO-d₆. To address this, standardize solvent conditions and include trace acid/base (e.g., 1% TFA) to suppress amine proton exchange. Perform variable-temperature NMR to assess dynamic effects and publish raw data with acquisition parameters (e.g., 400 MHz, 298 K) to enable cross-lab comparisons .

Q. What computational modeling approaches best predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for SN2 reactions. Compare computed Gibbs free energy barriers with experimental kinetics (e.g., rate constants derived via UV-Vis monitoring). Validate models using crystallographic data for analogous amines and disclose software settings (e.g., Gaussian 16, solvation model = SMD) in supplementary materials .

Q. How should researchers address discrepancies between in vitro and in vivo toxicity profiles of this compound?

- Methodological Answer : In vitro assays (e.g., hepatocyte viability tests) may underestimate metabolic activation. Conduct comparative studies using liver microsomes to identify cytochrome P450 metabolites. For in vivo studies (rodents), employ dose-ranging protocols (e.g., 10–100 mg/kg) with pharmacokinetic sampling (plasma, tissues). Use LC-MS/MS to quantify parent compound and metabolites, and apply Hill equation modeling to reconcile potency differences .

Q. What strategies ensure batch-to-batch consistency in this compound purity for longitudinal studies?

- Methodological Answer : Implement stringent Quality Control (QC) protocols:

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 210 nm; target ≥98% purity.

- Impurities : Track byproducts (e.g., residual alkyl halides) via GC-MS headspace analysis.

- Stability : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via Karl Fischer titration for water content. Publish QC criteria in open-access repositories to facilitate replication .

Q. Methodological Considerations

- Data Reproducibility : Adhere to the Beilstein Journal’s experimental reporting standards, including raw spectral data and statistical codes in supplementary files .

- Ethical Compliance : For biological studies, follow NIH guidelines for humane endpoints and include IRB approval details in the methods section .

- Conflict Resolution : Use systematic reviews (PRISMA guidelines) to synthesize contradictory findings and identify knowledge gaps .

属性

IUPAC Name |

hexan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBBUURBHXLGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884146 | |

| Record name | 2-Hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5329-79-3 | |

| Record name | 2-Hexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5329-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hexanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。